molecular formula C10H7NO3 B11908108 6-Hydroxyquinoline-7-carboxylic acid

6-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B11908108
M. Wt: 189.17 g/mol
InChI Key: HNMKKZPSNCDTJO-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 7th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzaldehyde with malonic acid in the presence of a catalyst, followed by cyclization and oxidation steps. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation, ultrasound irradiation, and the use of ionic liquids as solvents have been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-7-carboxylic acid, quinoline-7-methanol, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Hydroxyquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in binding to specific enzymes and receptors, leading to the modulation of biological processes. For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

6-hydroxyquinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14)

InChI Key

HNMKKZPSNCDTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O

Origin of Product

United States

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